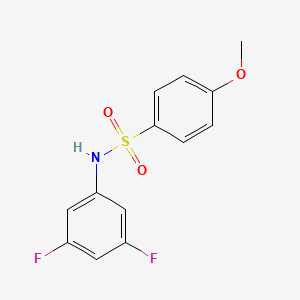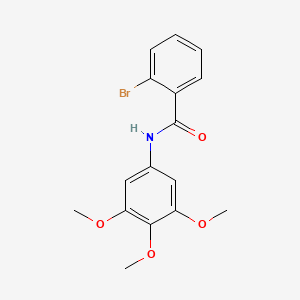
4-(2-furoyl)-N-(3-methylphenyl)-1-piperazinecarboxamide
Overview
Description
4-(2-furoyl)-N-(3-methylphenyl)-1-piperazinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases. This compound belongs to the class of piperazinecarboxamides, which have been extensively researched due to their diverse biological activities.
Mechanism of Action
4-(2-furoyl)-N-(3-methylphenyl)-1-piperazinecarboxamide exerts its effects by binding to the ATP-binding site of BTK and other kinases, thereby inhibiting their activity. This leads to downstream effects on various signaling pathways, including the B-cell receptor (BCR) signaling pathway, which is critical for the survival and proliferation of B cells. Inhibition of BTK has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, making it a promising target for cancer therapy.
Biochemical and Physiological Effects:
4-(2-furoyl)-N-(3-methylphenyl)-1-piperazinecarboxamide has been shown to have a potent inhibitory effect on the proliferation of various cancer cell lines, including those derived from lymphoma, leukemia, and multiple myeloma. It has also been shown to inhibit the activation of B cells and T cells, which are key players in autoimmune diseases. In addition, 4-(2-furoyl)-N-(3-methylphenyl)-1-piperazinecarboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(2-furoyl)-N-(3-methylphenyl)-1-piperazinecarboxamide is its specificity for BTK and other kinases, which reduces the risk of off-target effects. In addition, it has been shown to be effective at low concentrations, making it a potentially useful tool for studying kinase signaling pathways in vitro. However, one limitation of 4-(2-furoyl)-N-(3-methylphenyl)-1-piperazinecarboxamide is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
Future Directions
There are several potential future directions for research on 4-(2-furoyl)-N-(3-methylphenyl)-1-piperazinecarboxamide. One area of interest is the development of combination therapies that target multiple kinases simultaneously, in order to achieve synergistic effects and reduce the risk of resistance. Another area of interest is the use of 4-(2-furoyl)-N-(3-methylphenyl)-1-piperazinecarboxamide in combination with other immunomodulatory agents, such as checkpoint inhibitors, in order to enhance the immune response against cancer cells. Finally, there is also interest in exploring the potential use of 4-(2-furoyl)-N-(3-methylphenyl)-1-piperazinecarboxamide in other autoimmune diseases, such as rheumatoid arthritis and lupus.
Scientific Research Applications
4-(2-furoyl)-N-(3-methylphenyl)-1-piperazinecarboxamide has been extensively studied in preclinical models of cancer and autoimmune diseases, where it has shown promising results. In particular, it has been shown to inhibit the activity of several kinases that play a key role in cell proliferation, survival, and differentiation. These include BTK, ITK, TEC, and BMX, which are all members of the Tec family of kinases.
properties
IUPAC Name |
4-(furan-2-carbonyl)-N-(3-methylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-13-4-2-5-14(12-13)18-17(22)20-9-7-19(8-10-20)16(21)15-6-3-11-23-15/h2-6,11-12H,7-10H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOJUXVNJNYFJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCN(CC2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(furan-2-carbonyl)-N-(3-methylphenyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-({3-[(4-chlorophenyl)thio]propanoyl}amino)-N,N-diethylbenzamide](/img/structure/B4238898.png)
![2-[(4-methoxybenzyl)thio]-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B4238900.png)
![N-allyl-5-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4238911.png)
![1-[(4-ethoxyphenyl)sulfonyl]-N-methyl-3-piperidinecarboxamide](/img/structure/B4238917.png)
![N-butyl-2,2-dimethyl-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-8-amine](/img/structure/B4238922.png)
![4-chloro-N-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4238929.png)

![1-benzoyl-4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}piperazine](/img/structure/B4238951.png)
![1-(4-iodophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione](/img/structure/B4238956.png)



![[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B4238969.png)